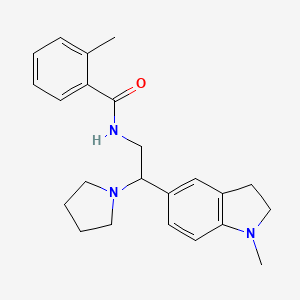

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c1-17-7-3-4-8-20(17)23(27)24-16-22(26-12-5-6-13-26)18-9-10-21-19(15-18)11-14-25(21)2/h3-4,7-10,15,22H,5-6,11-14,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWHACXISPNSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indoline Moiety: The indoline ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide reacts with pyrrolidine.

Coupling with Benzamide: The final step involves coupling the indoline-pyrrolidine intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or indoline rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Benzamide derivatives are a prolific class of bioactive molecules.

Structural and Functional Group Analysis

Key Observations :

- Target Compound : The pyrrolidine and indoline groups may enhance blood-brain barrier penetration compared to sulfonyl or thioether-containing analogs, suggesting CNS applicability .

- 4-amino-N-... (): The ethylsulfonyl group increases hydrophilicity (lower LogP) but may reduce CNS penetration compared to the target compound’s pyrrolidine .

- Thiazolylmethylthio Derivative () : The thioether and pyridine groups confer higher lipophilicity (LogP ~2.9), favoring peripheral targets like viral proteases or thrombotic pathways .

Pharmacological Activity

- Ethylsulfonyl Derivative () : Demonstrated kinase inhibitory activity in preclinical studies, with IC₅₀ values <100 nM against MAPK pathways .

- Thiazolylmethylthio Derivative () : Showed potent inhibition of viral replication (EC₅₀ = 0.8 μM against influenza A) and platelet aggregation (IC₅₀ = 1.2 μM) .

Solubility and Bioavailability

- The target compound’s estimated LogP (~2.1) suggests moderate solubility, comparable to ethylsulfonyl analogs but superior to thioether derivatives. Pyrrolidine’s basicity may improve salt formation and oral bioavailability.

- In contrast, thiazolylmethylthio derivatives (LogP ~2.9) require formulation enhancements (e.g., nanocarriers) for optimal delivery .

Biological Activity

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 365.50 g/mol. The compound features an indoline moiety linked to a pyrrolidine ring, contributing to its structural complexity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : This can be achieved through Fischer indole synthesis.

- Introduction of the Pyrrolidine Ring : This is done via nucleophilic substitution reactions.

- Coupling with Benzamide : The final step involves coupling the indoline-pyrrolidine intermediate with a benzoyl chloride derivative .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyrrolidine moiety may enhance these effects by improving binding affinity to cancer-related targets .

Case Study:

A study on related indole derivatives demonstrated IC50 values in the range of 10–30 µM against various cancer cell lines, suggesting that modifications to the indole structure could lead to enhanced cytotoxicity .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Example Data Table:

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | E. coli | 20 |

| 2-methyl-N-(...) | Pending Further Study | To Be Determined |

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These may include:

Q & A

Q. Critical Parameters :

- Catalyst Selection : Pd/C for hydrogenation minimizes side reactions compared to Raney nickel .

- Temperature Control : Maintain 0–5°C during amide coupling to prevent racemization or decomposition.

Basic: How should researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

Target Selection : Prioritize kinases or G-protein-coupled receptors (GPCRs) based on structural analogs (e.g., benzamide derivatives targeting opioid receptors or kinase inhibitors ).

Assay Types :

- Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) to measure competitive displacement .

- Enzymatic Inhibition : Employ fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values to ensure physiological relevance .

Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls to validate assay integrity.

Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and confirm dose-response consistency across triplicate runs .

Advanced: What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

Chiral Purity :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts indicate stereochemical impurities .

- Optical Rotation : Compare experimental [α]D²⁵ values with literature data for chiral centers .

Structural Confirmation :

- NMR Spectroscopy : ¹H-¹³C HSQC and NOESY confirm spatial arrangement of the indoline-pyrrolidine-ethyl backbone .

- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Purity Assessment :

Advanced: How can molecular docking studies predict interactions between this compound and potential protein targets?

Methodological Answer:

Software Tools : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS-AA) for ligand-protein docking .

Protocol :

- Prepare the protein structure (PDB ID: e.g., 4RWA for opioid receptors) by removing water molecules and adding hydrogen atoms.

- Define a grid box around the active site (e.g., residues within 10 Å of the co-crystallized ligand).

- Run 50 docking poses and rank by binding energy (ΔG).

Validation : Compare predicted binding modes with mutagenesis data (e.g., if Lys233Ala mutation in the target abolishes activity, verify docking alignment with Lys233) .

Advanced: What strategies address discrepancies in pharmacological data across experimental models for this compound?

Methodological Answer:

Model Variability :

- Cell Lines : Use isogenic cell panels (e.g., NCI-60) to assess tissue-specific responses .

- In Vivo Models : Compare pharmacokinetics (Cmax, AUC) in rodents versus non-rodents to clarify bioavailability differences .

Orthogonal Assays :

- Cross-validate kinase inhibition data with cellular proliferation assays (e.g., MTT) and downstream signaling markers (e.g., phospho-ERK via Western blot) .

Metabolic Stability :

- Incubate with liver microsomes (human vs. mouse) to identify species-specific metabolism (e.g., CYP3A4-mediated degradation) .

Advanced: How can structure-activity relationship (SAR) studies improve the potency of this compound?

Methodological Answer:

Core Modifications :

- Replace the 2-methylbenzamide group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance target binding .

- Vary pyrrolidine substituents (e.g., N-methyl vs. N-cyclopropyl) to optimize steric and electronic effects .

Pharmacophore Mapping :

- Use MOE or Phase to identify critical hydrogen-bond donors/acceptors. For example, the benzamide carbonyl may interact with a backbone NH in the target .

In Silico Screening :

- Generate a virtual library of analogs and prioritize synthesis based on predicted ADMET properties (e.g., QikProp logP < 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.